![molecular formula C8H6BrFO2 B1519151 4-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 415965-24-1](/img/structure/B1519151.png)
4-Bromo-2-fluoro-5-methylbenzoic acid
Overview
Description
4-Bromo-2-fluoro-5-methylbenzoic acid (4-BFMA) is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various chemical compounds, and its unique structure makes it useful for a variety of applications.
Scientific Research Applications
Synthesis of Biaryl Intermediates
“4-Bromo-2-fluoro-5-methylbenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in the pharmaceutical industry and in materials science.
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is the carbon atom adjacent to the aromatic ring, and it is often more reactive due to the influence of the aromatic ring.
Preparation of Novel Anthranilic Acids
Similar compounds, such as “4-Bromo-2-methylbenzoic acid”, have been used in the preparation of novel anthranilic acids as antibacterial agents . Anthranilic acids are a class of compounds that have shown promising antibacterial activity.
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
Although not directly related to “4-Bromo-2-fluoro-5-methylbenzoic acid”, similar compounds like “2-Bromo-4-fluorobenzoic acid” have been used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These compounds are part of a larger class of organic compounds known as dibenzothiepins, which have various applications in medicinal chemistry.
Synthesis of Benzoic Acid Derivatives
“2-Bromo-4-fluorobenzoic acid” has also been used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide . These are examples of benzoic acid derivatives, which have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis of Boronic Acids
Again, while not directly related to “4-Bromo-2-fluoro-5-methylbenzoic acid”, similar compounds have been used in the preparation of boronic acids . Boronic acids are important in organic chemistry and medicinal chemistry, as they are used in the synthesis of various pharmaceuticals and in the Suzuki reaction, a type of cross-coupling reaction.
properties
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBQHQICIYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652912 | |
Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylbenzoic acid | |
CAS RN |
415965-24-1 | |
Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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